molecular formula C23H24N4O2 B10881805 (4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10881805
M. Wt: 388.5 g/mol
InChI Key: FPWZRXOALSGQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields of scientific research. Its structure includes an indole moiety, a methoxyphenyl group, and a pyrazolone core, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyrazolone core. The final step involves the condensation of the indole derivative with the pyrazolone intermediate under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, dihydropyrazolone derivatives, and various substituted pyrazolones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, the compound’s indole moiety is of particular interest due to its presence in many bioactive molecules. It is studied for its potential interactions with biological targets, such as enzymes and receptors .

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests possible applications in drug development, particularly in the design of anti-inflammatory and anticancer agents .

Industry

In the industrial sector, the compound’s unique chemical properties make it suitable for use in the development of new materials, such as polymers and coatings .

Mechanism of Action

The mechanism by which (4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves interactions with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The pyrazolone core may also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, in particular, may enhance its interactions with biological targets and influence its pharmacokinetic properties .

Biological Activity

The compound (4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative characterized by a complex structure that includes an indole moiety, which is known for its significant biological activity. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H26N4O3C_{24}H_{26}N_{4}O_{3}, with a molecular weight of 418.5 g/mol. The structural characteristics contribute to its potential biological activities.

PropertyValue
Molecular FormulaC24H26N4O3
Molecular Weight418.5 g/mol
StructurePyrazole with indole and methoxyphenyl groups

Antioxidant Activity

Research indicates that derivatives of pyrazole compounds exhibit notable antioxidant properties. The compound has been evaluated using the DPPH radical scavenging method, which is a standard assay for measuring antioxidant capacity. Preliminary studies suggest that it demonstrates significant free radical scavenging ability, potentially surpassing that of ascorbic acid, a well-known antioxidant .

Anticancer Activity

The anticancer potential of this compound was tested against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells. Results from MTT assays showed that the compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells. This suggests that the compound may selectively target certain cancer types more effectively .

Case Study: Cytotoxicity Assay Results

Cell LineIC50 (µM)
U-8715.0
MDA-MB-23125.0

These findings indicate a promising avenue for further research into the development of this compound as a potential anticancer agent.

Anti-inflammatory Activity

In addition to its antioxidant and anticancer properties, preliminary investigations have suggested that the compound may possess anti-inflammatory effects. Pyrazole derivatives are often associated with the inhibition of inflammatory mediators, which could be beneficial in treating various inflammatory diseases. Further studies are required to elucidate the specific mechanisms involved .

The biological activity of this compound can be attributed to its structural components:

  • Indole Moiety : Known for its role in various biological processes, including modulation of enzyme activities.
  • Pyrazole Ring : Often linked to anti-inflammatory and analgesic properties.

Studies suggest that the compound may inhibit specific enzymes or receptors involved in disease pathways, although detailed mechanistic studies are still needed .

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

4-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C23H24N4O2/c1-15(24-13-12-17-14-25-21-7-5-4-6-20(17)21)22-16(2)26-27(23(22)28)18-8-10-19(29-3)11-9-18/h4-11,14,25-26H,12-13H2,1-3H3

InChI Key

FPWZRXOALSGQDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NCCC3=CNC4=CC=CC=C43)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.